molecular formula C16H16O4 B192651 Vestitol CAS No. 35878-41-2

Vestitol

Cat. No. B192651
CAS RN: 35878-41-2
M. Wt: 272.29 g/mol
InChI Key: XRVFNNUXNVWYTI-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vestitol is an isoflavonoid, a class of flavonoids found in the Leguminosae (Fabaceae) family . It is a methoxyisoflavan that is ®-isoflavan substituted by a methoxy group at position 4’ and hydroxy groups at positions 7 and 2’ respectively . It has a role as a plant metabolite .


Synthesis Analysis

Vestitol is isolated from various species of the genus Millettia, which are rich sources of isoflavonoids . Several geranylated isoflavones have been synthesized .


Molecular Structure Analysis

Vestitol has a molecular formula of C16H16O4 . It is an isoflavan substituted by hydroxy groups at positions 7 and 2’ and a methoxy group at position 4’ . The molecular weight of Vestitol is 272.29 g/mol .


Physical And Chemical Properties Analysis

Vestitol has a density of 1.3±0.1 g/cm3, a boiling point of 418.5±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 69.8±3.0 kJ/mol and a flash point of 206.9±28.7 °C .

Scientific Research Applications

  • Anti-inflammatory Activity : Vestitol exhibits significant anti-inflammatory properties. A study by Franchin et al. (2016) highlighted its ability to inhibit neutrophil migration in inflammatory processes and reduce the release of inflammatory mediators. This suggests vestitol as a potential novel anti-inflammatory agent (Franchin et al., 2016).

  • Anticancer Potential : Vestitol and neovestitol, another bioactive isoflavonoid, have been studied for their effects on cancer-related target proteins. Nani et al. (2018) conducted a pharmacogenomic analysis revealing that vestitol reduced the expression of genes associated with cancer, such as those involved in tubulin and histone pathways, making them promising candidates for anticancer therapy (Nani et al., 2018).

  • Antimicrobial and Anti-caries Effects : Vestitol has shown antimicrobial activity against various pathogens, including Streptococcus mutans and Staphylococcus aureus, as reported by Bueno-Silva et al. (2013). Furthermore, it has been effective in reducing dental caries lesions, highlighting its potential in dental care applications (Bueno-Silva et al., 2013).

  • Modulation of Macrophage Activation : Research by Bueno-Silva et al. (2020) demonstrated vestitol's effects on macrophage activation and function, where it inhibited nitric oxide production and modulated cytokine release, suggesting its role in immune response modulation (Bueno-Silva et al., 2020).

  • Insect Feeding-Deterrent Activity : Vestitol has also been identified as a feeding deterrent for insects, indicating its potential use in agricultural pest management. Russell et al. (1978) found that vestitol acted as a major deterrent for certain insect larvae, suggesting its role in plant defense mechanisms (Russell et al., 1978).

  • Pharmacological Perspective : A comprehensive review by Freires et al. (2016) on Brazilian Red Propolis, which contains vestitol, underlines its potential in various biomedical applications due to its antimicrobial, anti-inflammatory, immunomodulatory, antioxidant, and antiproliferative properties (Freires et al., 2016).

Safety And Hazards

While specific safety and hazards information for Vestitol is not available in the search results, it is generally recommended to handle chemicals like Vestitol with protective gloves and suitable respirators . It should be kept away from drains, water courses, or the soil .

properties

IUPAC Name

(3R)-3-(2-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-19-13-4-5-14(15(18)8-13)11-6-10-2-3-12(17)7-16(10)20-9-11/h2-5,7-8,11,17-18H,6,9H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRVFNNUXNVWYTI-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)[C@H]2CC3=C(C=C(C=C3)O)OC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318024
Record name (-)-Vestitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vestitol, (-)-

CAS RN

35878-41-2
Record name (-)-Vestitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35878-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Vestitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035878412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Vestitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-(2-Hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VESTITOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JHS2AVR43
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vestitol
Reactant of Route 2
Vestitol
Reactant of Route 3
Vestitol
Reactant of Route 4
Vestitol
Reactant of Route 5
Vestitol
Reactant of Route 6
Vestitol

Citations

For This Compound
1,720
Citations
B Bueno-Silva, SM Alencar, H Koo… - Journal of agricultural …, 2013 - ACS Publications
The objective of this study was to evaluate anti-inflammatory and antimicrobial activities of neovestitol and vestitol isolated from Brazilian red propolis (BRP). BRP ethanolic extract (EEP)…
Number of citations: 0 pubs.acs.org
A Masunaka, M Hyakumachi… - Microbes and …, 2011 - jstage.jst.go.jp
… of the isoflavonoid phytoalexin vestitol, a major defensive … in vestitol biosynthesis and HPLC of vestitol production in L. … The vestitol transuded from roots by T. koningi was detected …
Number of citations: 0 www.jstage.jst.go.jp
M Franchin, DF Colon, FVS Castanheira… - Journal of natural …, 2016 - ACS Publications
… Vestitol is an isoflavonoid isolated from Brazilian red propolis with potential anti-… vestitol on the modulation of neutrophil migration in the inflammatory process. Pre-treatment with vestitol …
Number of citations: 0 pubs.acs.org
B Bueno-Silva, H Koo, ML Falsetta, SM Alencar… - Biofouling, 2013 - Taylor & Francis
The present study examined the influences of the neovestitol–vestitol (NV) containing fraction isolated from Brazilian red propolis on the development of biofilm and expression of …
Number of citations: 0 www.tandfonline.com
MR Bonde, RL Millar, JL Ingham - Phytochemistry, 1973 - Elsevier
… graphically with authentic (+)-vestitol … (f)-vestitol and vestitol from trefoil were also similar (M + = 272, prominent fragments at m/e 150, 138, 137, 135). UV absorption spectra for vestitol, …
Number of citations: 0 www.sciencedirect.com
B Bueno-Silva, PL Rosalen, SM Alencar… - International …, 2020 - Elsevier
… Previously, we demonstrated the anti-inflammatory properties of vestitol in a neutrophil model. Here, we show the effects of vestitol on macrophage activation and function. Vestitol was …
Number of citations: 0 www.sciencedirect.com
SJ Gharpure, AM Sathiyanarayanan… - Tetrahedron Letters, 2008 - Elsevier
A concise strategy is developed for the synthesis of isoflavans employing a Diels–Alder reaction between o-quinone methides and aryl-substituted enol ethers followed by reductive …
Number of citations: 0 www.sciencedirect.com
GB Russell, ORW Sutherland, RFN Hutchins… - Journal of chemical …, 1978 - Springer
… We have identified vestitol from the chloroform phase but other, … vestitol with the activity of crude extracts of fresh root indicates that the latter cannot be completely correlated with vestitol …
Number of citations: 0 link.springer.com
K Kurosawa, WD Ollis, BT Redman, IO Sutherland… - Phytochemistry, 1978 - Elsevier
… The constitutions of vestitol and vesticarpan were deduced by spectra and confirmed by … Work on the additional constituents (+)-vestitol and (+ )-vesticarpan is discussed in detail in the …
Number of citations: 0 www.sciencedirect.com
B Bueno-Silva, MR Bueno, D Kawamoto, RC Casarin… - Pharmaceuticals, 2022 - mdpi.com
… (3S)-vestitol, an isoflavonoid obtained from Brazilian red propolis that has anti-inflammatory properties. (3S)-vestitol … The main cytokine inhibited by (3S)-vestitol treatment was IL1, which …
Number of citations: 0 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.